molecular formula C14H15N3O2 B3257149 4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide CAS No. 284462-74-4

4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide

Cat. No.: B3257149
CAS No.: 284462-74-4
M. Wt: 257.29 g/mol
InChI Key: SQSSBCSNKRMGDM-UHFFFAOYSA-N
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Description

4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group and an amino-methylphenoxy group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide typically involves multiple steps, starting with the preparation of 4-amino-3-methylphenol. This intermediate can be synthesized from m-cresol through nitrosation and hydrogenation reactions . The subsequent steps involve the coupling of 4-amino-3-methylphenol with a pyridine derivative under specific reaction conditions, such as the use of palladium catalysts in Suzuki–Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions and kinetics, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The phenoxy and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these back to the original amino compound .

Scientific Research Applications

4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformation, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-7-10(3-4-12(9)15)19-11-5-6-17-13(8-11)14(18)16-2/h3-8H,15H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSSBCSNKRMGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC(=NC=C2)C(=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared in the same manner described for 4-(4-aminophenoxy)pyridine-2-carboxylic acid methylamide, substituting 4-amino-3-methylphenol for 4-aminophenol. 1H-NMR (acetone-d6) δ 8.39 (d, J=5.7 Hz, 1H), 8.29 (br s, 1H), 7.51 (dd, J=2.7, 0.6 Hz, 1H), 6.98 (dd, J=5.7, 2.4 Hz, 1H), 6.82 (br s, 1H), 6.77 to 6.76 (m, 2H), 4.56 (br s, 2H), 2.92 (d, J=5.1 Hz, 3H), 2.16 (d, J=1.0 Hz, 3H).
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Synthesis routes and methods II

Procedure details

To the solution of 4-amino-m-cresol (125 mg, 1.01 mmol, 1.0 eq) in 1 mL of NMP was added 4-chloro-N-methylpicolinamide (189 mg, 1.11 mmol, 1.1 eq) and cesium carbonate (658 mg, 2.02 mmol, 2.0 eq) at room temperature. The reaction mixture was stirred at 75° C. for 12 hours, thereafter the mixture was diluted with water (ca. 50 mL) and aqueous layer extracted with ethyl acetate (ca. 50 mL×3). Combined organic layers were dried over sodium sulfate, filtered and condensed under reduced pressure to give sufficiently pure crude product which was carried to next step without further purification. LC/MS (m/z) [258.1] (MH+).
Quantity
125 mg
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189 mg
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cesium carbonate
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658 mg
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1 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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